molecular formula C9H12F2O2 B1404999 Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate CAS No. 1419101-40-8

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Cat. No.: B1404999
CAS No.: 1419101-40-8
M. Wt: 190.19 g/mol
InChI Key: NMHRSPYFJMDXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is a high-value spirocyclic ester that serves as a pivotal synthetic intermediate for the preparation of advanced 6,6-difluorospiro[3.3]heptane scaffolds . This compound is part of a class of conformationally restricted building blocks designed as isosteres for gem-difluorocycloalkanes and surrogates for substituted cyclohexanes . The incorporation of the gem-difluoro unit and the spirocyclic structure are prized in medicinal chemistry for their ability to fine-tune the pharmacodynamic and pharmacokinetic parameters of drug candidates, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity compared to their monocyclic counterparts . As a methyl ester, this reagent is a direct precursor to 6,6-difluorospiro[3.3]heptane-2-carboxylic acid , a versatile intermediate used to access a diverse array of functionalized building blocks, including primary amines, amides, organoboron reagents, and sulfonyl chlorides . These derivatives are essential for constructing novel chemical entities in drug discovery programs . The synthesis of related 6,6-difluorospiro[3.3]heptane compounds often proceeds through a key dibromide intermediate, enabling multigram-scale production for extensive research applications . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHRSPYFJMDXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171250
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-40-8
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediates and Starting Materials

Intermediate Description Source/Preparation Method References
Compound 4 Cyclobutanone derivative Prepared via alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane
Compound 3 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate via deoxofluorination
Methyl 6-oxospiro[3.3]heptane-2-carboxylate Precursor for deoxofluorination Derived from cyclobutane derivatives

Deoxofluorination Process

The pivotal step involves transforming methyl 6-oxospiro[3.3]heptane-2-carboxylate into the difluorinated derivative via deoxofluorination:

Methyl 6-oxospiro[3.3]heptane-2-carboxylate + Deoxofluorinating reagent (e.g., Morph-DAST) → Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Reaction Conditions:

  • Reagent: Morph-DAST (Morpholine-based deoxofluorinating agent)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Duration: Approximately 48 hours
  • Work-up: Aqueous Na₂CO₃ wash, distillation

Research Data:

Parameter Value Reference
Yield 65%
Scale Up to 0.47 kg
Reaction Time 48 hours

Alkylation and Functionalization

Subsequent steps involve double alkylation of active methylene compounds (e.g., diethyl malonate, cyanoacetate, TosMIC) with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to install the spiro framework:

Step Reagents Conditions Yield Notes References
Alkylation of diethyl malonate NaH, diethyl malonate DMF, 60°C 88% Produces diester
Alkylation of ethyl cyanoacetate K₂CO₃ Room temp 68% Produces cyano ester
Alkylation of TosMIC NaH Room temp 45% Leads to ketone intermediate

Final Ester Formation

The methyl ester is obtained by esterification or direct alkylation, followed by hydrolysis and esterification steps to yield the target this compound.

Step Reagents Conditions Yield Reference
Saponification NaOH Aqueous Quantitative
Methylation Methyl iodide or methylating agent Mild conditions High

Summary of Preparation Data

Step Description Reagents Conditions Yield Scale Reference
1 Synthesis of cyclobutanone derivative Alkylation of diisopropylmalonate 60°C, DMF 88% 472 g
2 Deoxofluorination Morph-DAST, DCM 0°C to RT, 48 h 65% 872 g
3 Alkylation of active methylene compounds NaH, K₂CO₃ Room temp to 60°C 45–88% Up to 0.47 kg

Notes and Considerations

  • Scalability: The methods have been demonstrated on multigram to kilogram scales, indicating industrial relevance.
  • Reaction Efficiency: The convergent approach minimizes steps and improves yields compared to linear sequences.
  • Reagent Selection: Morph-DAST is preferred for deoxofluorination due to its efficiency and milder conditions.
  • Functional Group Compatibility: The sequence tolerates various functional groups, enabling diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include:

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further derivatized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate serves as a valuable scaffold for developing new pharmaceuticals. Its unique structural properties allow it to act as a bioisostere for carbonyl groups, potentially improving metabolic stability and cell permeability of drug candidates. Preliminary studies indicate that compounds with similar structures can interact with enzyme active sites or inhibit specific biochemical pathways, suggesting potential roles as inhibitors or modulators in drug design .

Case Study: Drug Development

A recent study highlighted the synthesis and biological evaluation of derivatives based on the difluorospiro[3.3]heptane scaffold. These derivatives demonstrated enhanced pharmacological profiles compared to traditional compounds, retaining biological activity while improving solubility and metabolic stability .

Organic Synthesis

The compound is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, makes it an essential intermediate in organic synthesis.

Research into the biological activities of this compound has revealed its potential interactions with biomolecules such as proteins and nucleic acids. The difluoromethyl group enhances electrophilicity, making it a suitable substrate for nucleophilic attack by biomolecules.

In Vitro Studies

Initial in vitro studies suggest that this compound can modulate enzyme activities and influence receptor interactions, which are critical for its biological effects. Further research is needed to establish detailed interaction profiles and mechanisms of action for this compound specifically.

Industrial Applications

The compound is also explored for its utility in producing advanced materials and specialty chemicals due to its unique chemical properties and reactivity profile. Its applications extend beyond pharmaceuticals into areas such as agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms contribute to its unique binding properties and stability. The pathways involved often include modulation of enzyme activities and receptor interactions, which are crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Spiro[3.3]heptane Scaffolds

Compound Name Molecular Formula Molecular Weight CAS No. Key Features References
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate C₉H₁₂F₂O₂ 190.18 1419101-40-8 Spiro core, difluoro substitution, ester group. High rigidity and lipophilicity.
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 176.16 1419101-45-3 Carboxylic acid instead of ester; increased polarity and hydrogen-bonding potential.
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ 168.23 CID 132353765 Methyl instead of fluorine; reduced electronegativity and metabolic stability.
(6,6-Difluorospiro[3.3]heptan-2-yl)methanol C₈H₁₂F₂O 162.18 1936503-30-8 Alcohol substituent; higher hydrophilicity and reactivity in esterification.
Key Findings:
  • Fluorine vs. Methyl Substitution : The difluoro analogs exhibit enhanced metabolic stability and lipophilicity compared to methyl-substituted spiro compounds, critical for blood-brain barrier penetration in CNS drug candidates .
  • Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) offers better cell membrane permeability than the carboxylic acid analog, which is more suited for ionic interactions in enzymatic environments .

Non-Spiro Difluorinated Esters

Compound Name Molecular Formula Molecular Weight CAS No. Key Features References
Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate C₇H₁₀F₂O₂ 164.15 1523571-06-3 Cyclobutane core; less rigid than spiro systems.
Ethyl 3,3-difluorocyclobutanecarboxylate C₇H₁₀F₂O₂ 164.15 681128-38-1 Ethyl ester; larger substituent increases steric hindrance.
Methyl 5,5-difluoropiperidine-3-carboxylate HCl C₇H₁₂ClF₂NO₂ 223.63 1359656-87-3 Piperidine ring; basic nitrogen enables salt formation.
Key Findings:
  • Conformational Flexibility: Non-spiro difluorinated esters (e.g., cyclobutane or piperidine derivatives) lack the rigid spiro structure, leading to higher entropy penalties in target binding .
  • Synthetic Utility: Piperidine-based difluoro esters are preferred for charged intermediates in peptide mimetics, whereas spiro analogs are prioritized for non-polar applications .

Derivatives with Functional Group Variations

Compound Name Molecular Formula Molecular Weight CAS No. Key Features References
Methyl 6-aminospiro[3.3]heptane-2-carboxylate HCl C₉H₁₅ClN₂O₂ 218.68 N/A Amino group introduces nucleophilic reactivity for coupling reactions.
[2-(Aminomethyl)-6,6-difluorospiro[3.3]heptan-2-yl]methanol HCl C₉H₁₆ClF₂NO 239.68 N/A Bifunctional (amine + alcohol); versatile for dendrimer or polymer synthesis.
Key Findings:
  • Functional Group Diversity: Amino and alcohol derivatives expand utility in bioconjugation and prodrug design, though they require protective strategies during synthesis .

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s spiro scaffold is leveraged in protease inhibitors and kinase modulators due to its ability to mimic transition-state geometries .
  • Agrochemical Potential: Difluorinated spiro compounds demonstrate enhanced pesticidal activity compared to non-fluorinated analogs, as seen in sulfonylurea herbicides .
  • Material Science : Rigid spiro structures improve thermal stability in polymers, though fluorine substitution can complicate processing due to hydrophobicity .

Biological Activity

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is an organofluorine compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H12F2O2C_9H_{12}F_2O_2 and a molecular weight of 190.19 g/mol. Its structure features a spiro[3.3]heptane framework, which contributes to conformational rigidity and enhances its potential interactions with biological macromolecules. The presence of two fluorine atoms serves as a bioisostere for carbonyl groups, potentially improving metabolic stability and influencing binding interactions with enzymes and receptors.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can inhibit specific biochemical pathways by interacting with enzyme active sites.
  • Receptor Interactions : The compound may modulate receptor activities, influencing physiological responses.

In Vitro Studies

Research has shown that this compound exhibits notable biological activity:

Interaction with Biomolecules

Interaction studies reveal that this compound can bind to proteins and nucleic acids, suggesting its role as a lead compound in drug discovery. The difluoromethyl group enhances electrophilicity, making the carbonyl carbon a suitable substrate for nucleophilic attack by biomolecules.

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

  • Convergent Synthesis : Utilizing 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor allows for the construction of diverse functionalized derivatives through short reaction sequences.
  • Deoxofluorination Reactions : These reactions enable the formation of the difluorinated scaffold from simpler precursors, facilitating the production of this compound on a multigram scale .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug discovery due to its structural properties:

  • Lead Compound Development : Its unique properties make it suitable for developing new therapeutic agents targeting various diseases.
  • Advanced Material Production : The compound's reactivity allows its use in synthesizing advanced materials and specialty chemicals .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidSpirocyclicContains carboxylic acid functionality
DifluoromethylphenolAromaticExhibits different biological activities
4-Fluorobenzyl alcoholAromaticContains hydroxyl group; used in various syntheses

The structural uniqueness of this compound enhances its reactivity compared to these related compounds, making it an attractive candidate for further research.

Q & A

Basic Research Question

  • Flash Chromatography : Silica gel with ethyl acetate/petroleum ether gradients (80–95% purity).
  • Recrystallization : Use hexane/ethyl acetate mixtures for high-purity (>97%) crystals.
  • HPLC : Reverse-phase C18 columns for analytical validation .

Why is this compound used as a bioisostere?

Advanced Research Question
It replaces gem-difluorocyclohexanes or tert-butyl groups by:

  • Size Mimicry : Matches the spatial volume of cyclohexane.
  • Polar Surface Area : The ester and fluorine atoms improve solubility and membrane permeability.

In kinase inhibitors , this substitution reduced off-target effects while maintaining potency .

How can reaction yields be improved in spiro[3.3]heptane functionalization?

Advanced Research Question
Optimize:

  • Catalysts : Pd(OAc)₂/Xantphos for cross-coupling reactions (yield ↑ 20–30%).
  • Solvent Systems : DMF/DCM mixtures enhance solubility of intermediates.
  • Temperature Control : Slow addition of reagents at −78°C minimizes side products .

What storage conditions preserve this compound stability?

Basic Research Question

  • Temperature : 2–8°C in sealed containers.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
  • Moisture Control : Use molecular sieves to prevent hydrolysis .

How is this compound utilized in protein interaction studies?

Advanced Research Question
As a COUPLr (covalent protein complex linker) , it enables:

  • Bifunctional Probes : Conjugation via alkyne-azide click chemistry (e.g., HATU/TEA in DMF).
  • Target Validation : Binding to ATP-binding pockets in kinases (e.g., EGFR, KRAS) .

What computational methods predict the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : B3LYP/6-311+G(d,p) to model electrophilic/nucleophilic sites.
  • MD Simulations : Assess solvation effects and conformational dynamics.
  • QSPR Models : Correlate substituent effects with experimental logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.